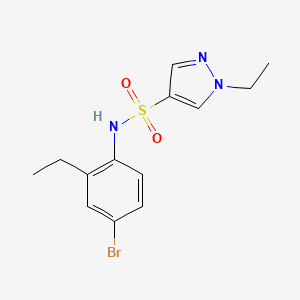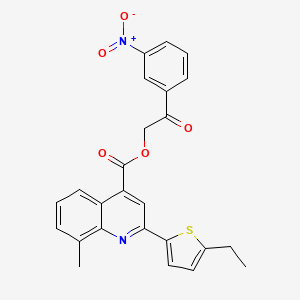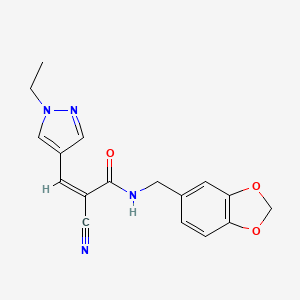
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, also known as BDDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDPA is a small molecule that has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is not yet fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of certain kinases and phosphatases, as well as to interfere with the function of various proteins involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide for lab experiments is its relatively low cost and ease of synthesis. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is also a small molecule, which makes it easier to study using various analytical techniques. However, one of the main limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide. One promising area of research is in the development of new anticancer agents based on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide. Another potential direction is in the development of new antibiotics based on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, which could help to combat the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research for N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is in the field of medicinal chemistry, where it has been shown to possess a range of interesting biological properties. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential use as an anticancer agent, as well as for its ability to inhibit the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-21-10-13(9-20-21)5-14(7-18)17(22)19-8-12-3-4-15-16(6-12)24-11-23-15/h3-6,9-10H,2,8,11H2,1H3,(H,19,22)/b14-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCCBHRNRLMLU-RZNTYIFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C(/C#N)\C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)
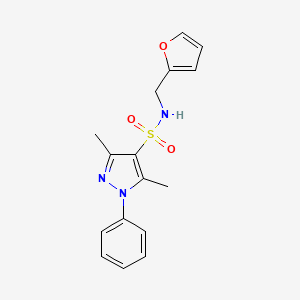
![2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)

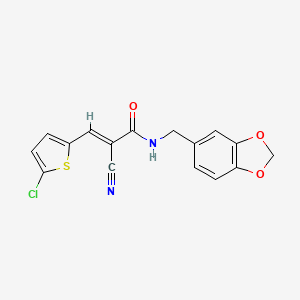
![3-ethyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280021.png)
![3-allyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280022.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280043.png)

![N-(2-methoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4280060.png)
